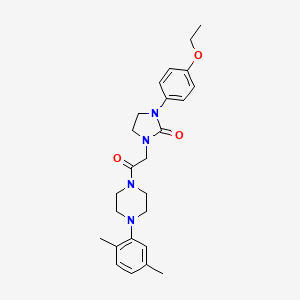

![molecular formula C22H12BrF2N3 B2613423 3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901230-48-6](/img/structure/B2613423.png)

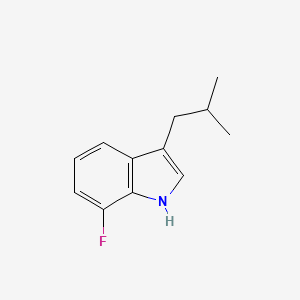

3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- 3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound with a quinoline-based structure.

- It contains a pyrazolo[4,3-c]quinoline core, which is a fused ring system.

- The compound has bromine and fluorine substituents on the phenyl rings.

Synthesis Analysis

- The synthesis of this compound involves the construction of the pyrazolo[4,3-c]quinoline ring system.

- Specific synthetic methods would need to be explored in relevant literature.

Molecular Structure Analysis

- The molecular formula is C19H11BrF .

- The compound consists of a quinoline ring fused with a pyrazole ring.

- The bromine and fluorine atoms are attached to the phenyl rings.

Chemical Reactions Analysis

- The compound’s reactivity and potential reactions would depend on its functional groups.

- Further studies are needed to explore its chemical behavior.

Physical And Chemical Properties Analysis

- Density : 1.5±0.1 g/cm³

- Boiling Point : 372.8±32.0 °C at 760 mmHg

- Vapour Pressure : 0.0±0.9 mmHg at 25°C

- Enthalpy of Vaporization : 65.4±3.0 kJ/mol

- Flash Point : 179.3±25.1 °C

- Index of Refraction : 1.608

- Molar Refractivity : 64.8±0.3 cm³

- Polar Surface Area : 20 Ų

科学的研究の応用

Inhibition of Bacterial β-Glucuronidase

A study on the effects of pyrazolo[4,3-c]quinolines, which include compounds structurally related to 3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline, demonstrated their potential as bacterial β-glucuronidase inhibitors. These inhibitors can reduce drug toxicity by preventing the reactivation of glucuronide-conjugated drugs in the intestine. This research highlights the pH-dependent manner in which these compounds operate, potentially offering a new class of bacterial β-glucuronidase-specific inhibitors to reduce chemotherapy-induced intestinal toxicity while preserving antitumor efficacy (Cheng et al., 2017).

Synthesis and Biological Activity Assessment

Another study focused on the synthesis and evaluation of biological activities of new pyrazole derivatives, closely related to the chemical structure . These derivatives demonstrated analgesic, anti-inflammatory, and vasorelaxant effects, indicating their potential for therapeutic applications. The research emphasized the importance of molecular modification and synthesis in discovering drugs with favorable pharmacological profiles, highlighting the versatility of pyrazolo[4,3-c]quinoline derivatives in drug development (Oliveira et al., 2017).

Immunostimulatory Effects

The immunostimulatory effects of pyrazolo[4,3-f]quinoline derivatives were explored in a study that identified novel analogs with potent in vivo effects in mouse protection models. This research underscores the potential of these compounds in enhancing immune responses, which could be beneficial in various therapeutic contexts, including the treatment of infections and possibly in cancer immunotherapy (Moyer et al., 1992).

Antipsoriatic Potential

Investigations into FLT3 inhibitors for psoriasis treatment identified a compound with significant antipsoriatic effects in animal models. This study demonstrates the potential of pyrazolo[4,3-c]quinoline derivatives in treating chronic autoimmune diseases like psoriasis, offering insights into the mechanisms of action and therapeutic efficacy of these compounds (Li et al., 2016).

Safety And Hazards

- Safety information should be obtained from reliable sources.

- Consult safety data sheets (SDS) for handling precautions.

将来の方向性

- Investigate the compound’s biological activity and potential applications.

- Explore modifications to enhance its properties.

特性

IUPAC Name |

3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12BrF2N3/c23-14-3-1-2-13(10-14)21-19-12-26-20-9-6-16(25)11-18(20)22(19)28(27-21)17-7-4-15(24)5-8-17/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVURJMQOTOJNPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12BrF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate](/img/structure/B2613345.png)

![ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2613348.png)

![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2613353.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613354.png)

![3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2613355.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2613358.png)

![(1R)-1-[3-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2613361.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2613362.png)